molecular formula C15H14N2O3 B12905821 4-Acetylphenethyl pyrimidine-5-carboxylate

4-Acetylphenethyl pyrimidine-5-carboxylate

Cat. No.: B12905821
M. Wt: 270.28 g/mol
InChI Key: GEAXZYJYTVYUBS-UHFFFAOYSA-N
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Description

4-Acetylphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-acetylphenethylamine with pyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated under reflux conditions to complete the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.

Major Products Formed

    Oxidation: 4-Carboxyphenethyl pyrimidine-5-carboxylate.

    Reduction: Dihydro-4-acetylphenethyl pyrimidine-5-carboxylate.

    Substitution: Nitro-4-acetylphenethyl pyrimidine-5-carboxylate or halo-4-acetylphenethyl pyrimidine-5-carboxylate.

Scientific Research Applications

4-Acetylphenethyl pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Acetylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenethyl pyrimidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the pyrimidine ring.

    4-Acetylphenethyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyrimidine ring.

    4-Acetylphenethyl pyrimidine-6-carboxylate: Similar structure but with the carboxylate group at the 6-position of the pyrimidine ring.

Uniqueness

4-Acetylphenethyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group on the pyrimidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Biological Activity

4-Acetylphenethyl pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrimidine rings and subsequent functionalization. The general synthetic pathway can be summarized as follows:

  • Formation of Pyrimidine Ring : Starting from appropriate precursors, a pyrimidine ring is constructed using cyclization reactions.
  • Acetylation : The phenethyl group is introduced through acetylation to enhance the compound's biological properties.
  • Carboxylation : Finally, carboxylic acid functionalities are added to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antiviral agent.

Anticancer Activity

Research indicates that compounds containing the pyrimidine structure exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 4.7 to 334 nM against human tumor cells expressing folate receptors (FRs) . The mechanism of action appears to involve dual inhibition of key enzymes in the purine synthesis pathway, specifically glycinamide ribonucleotide formyltransferase (GARFTase) .

Antiviral Activity

In vitro studies have shown that compounds with similar structures inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). These compounds demonstrated a moderate suppression of tumor necrosis factor α (TNF-α) production in human whole blood cultures, suggesting an immunomodulatory effect that could be beneficial in viral infections .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Immunomodulatory Effects : In a study evaluating a series of pyrimidine derivatives, compounds were found to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, indicating their potential use in treating autoimmune disorders .
  • Antitumor Efficacy : Another study focused on the antitumor efficacy of pyrimidine derivatives against various cancer cell lines, demonstrating selective growth inhibition linked to their structural characteristics .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Signal Transduction Modulation : It has been suggested that these compounds can modulate signaling pathways related to apoptosis and immune response .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-acetylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11(18)13-4-2-12(3-5-13)6-7-20-15(19)14-8-16-10-17-9-14/h2-5,8-10H,6-7H2,1H3

InChI Key

GEAXZYJYTVYUBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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